Bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate
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Overview
Description
1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two 4-chlorophenyl groups attached to a benzene ring through oxoethyl linkages, and two carboxylate groups at the 1 and 2 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to yield the final product. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its insecticidal properties but has environmental and health concerns.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE): A metabolite of DDT with similar properties but less toxic.
Bis(4-chlorophenyl) sulfone: Used in the production of high-performance polymers.
Uniqueness
Its dual oxoethyl and carboxylate groups provide versatility in chemical modifications and interactions .
Properties
Molecular Formula |
C24H16Cl2O6 |
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Molecular Weight |
471.3 g/mol |
IUPAC Name |
bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H16Cl2O6/c25-17-9-5-15(6-10-17)21(27)13-31-23(29)19-3-1-2-4-20(19)24(30)32-14-22(28)16-7-11-18(26)12-8-16/h1-12H,13-14H2 |
InChI Key |
VMNOYZPLWLJWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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